molecular formula C16H13NOS2 B5834176 N-2-naphthyl-2-(2-thienylthio)acetamide

N-2-naphthyl-2-(2-thienylthio)acetamide

Cat. No.: B5834176
M. Wt: 299.4 g/mol
InChI Key: LRJAERRIYDKBMF-UHFFFAOYSA-N
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Description

N-2-Naphthyl-2-(2-thienylthio)acetamide is a structurally complex acetamide derivative featuring a naphthyl group at the amide nitrogen and a thienylthio substituent at the α-carbon of the acetamide backbone. The compound’s core structure combines aromatic (naphthyl) and heterocyclic (thienyl) moieties linked via a thioether group, which may influence its electronic properties, solubility, and biological interactions. Such hybrids are often explored in pharmaceutical and materials chemistry due to their tunable reactivity and diverse applications .

Properties

IUPAC Name

N-naphthalen-2-yl-2-thiophen-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c18-15(11-20-16-6-3-9-19-16)17-14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJAERRIYDKBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamides with Thienyl Substituents

Thienyl-containing acetamides are notable for their sulfur-mediated electronic effects. For example:

  • 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () shares a thienylthio linkage but includes an additional triazole ring and allyl group. This structural complexity may enhance coordination with metal ions or biological targets compared to simpler thienylthio analogs .

Key Difference : The thienylthio group in the target compound likely increases lipophilicity and electron-withdrawing effects compared to oxygen-based substituents.

Naphthyl-Substituted Acetamides

Naphthyl groups influence steric bulk and π-π interactions:

  • N-1-Naphthyl acetamide derivatives () exhibit distinct regiochemical effects.
  • 2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide () demonstrates how naphthyl positioning affects solubility; the 1-naphthyloxy group reduces water solubility compared to smaller aryl substituents .

Thioether-Linked Acetamides

Thioether bonds are critical for stability and reactivity:

  • 1-Thioamidoalkyl-2-naphthols () feature a thioamide linkage but lack the thienyl moiety. Their synthesis via condensation reactions (e.g., 3-nitrobenzaldehyde and thioacetamide) achieves high yields (75–85%) under mild conditions, suggesting similar efficiency could apply to the target compound’s synthesis .
  • Chloro-substituted acetamides like dimethenamid () replace thienylthio with chloro and methoxy groups, resulting in pesticidal activity. This highlights how sulfur-to-chlorine substitutions can shift applications from pharmaceuticals to agrochemicals .

Acetamides with Heterocyclic Moieties

Heterocycles like thiazoles and triazoles modulate bioactivity:

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a twisted conformation (79.7° between dichlorophenyl and thiazol rings), which stabilizes its crystal lattice via N–H⋯N hydrogen bonds. The target compound’s thienylthio group may similarly influence conformational flexibility .
  • 2-Cyano-N-(thiazol-2-yl)acetamide () introduces a cyano group, enhancing electrophilicity at the α-carbon compared to the thienylthio group, which may instead favor radical or nucleophilic reactions .

Comparative Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electronic Effect Impact on Reactivity Example Compound
Thienylthio (S–C4H3S) Electron-withdrawing (via sulfur) Enhances radical stability Target compound
Cyano (CN) Strong electron-withdrawing Increases α-carbon electrophilicity 2-Cyano-N-(thiazol-2-yl)acetamide
Chloro (Cl) Moderate electron-withdrawing Favors nucleophilic substitution Dimethenamid

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